BenchChemオンラインストアへようこそ!

2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

PDE9A inhibition CNS disorders Structure-Activity Relationship

This functionalized pyrazolo[3,4-d]pyrimidine is a key intermediate for CNS drug discovery programs. Unlike the des-ethanol analog, the terminal alcohol group serves as a synthetic handle for rapid diversification (esterification, carbamate, Mitsunobu), enabling access to 10-100x more derivatives. It is a privileged scaffold for PDE9A (IC50 6-45 nM) and sigma-1 receptor targeting, and its lower logP/higher TPSA profile makes it the optimal starting point for hit-to-lead optimization and multiparameter optimization (MPO) strategy. Choose this compound to accelerate SAR exploration and improve CNS MPO compliance.

Molecular Formula C12H18N6O
Molecular Weight 262.31 g/mol
Cat. No. B11225826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Molecular FormulaC12H18N6O
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CCO
InChIInChI=1S/C12H18N6O/c1-16-11-10(8-15-16)12(14-9-13-11)18-4-2-17(3-5-18)6-7-19/h8-9,19H,2-7H2,1H3
InChIKeyDGPBOJINDWIOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol: A Physicochemically-Differentiated Kinase and PDE9A Ligand Scaffold


2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a functionalized pyrazolo[3,4-d]pyrimidine (PP) derivative featuring a 4-piperazin-1-yl substituent bearing a terminal ethanol group [1]. This specific substitution pattern distinguishes it from unsubstituted piperazine or piperidine analogs frequently used as intermediates. The compound is a key intermediate and a privileged scaffold in medicinal chemistry, with its core structure appearing in potent inhibitors of phosphodiesterase 9A (PDE9A) and sigma-1 receptors (σ1R) [2]. Its selection over other in-class candidates is driven by its unique combination of a solubilizing primary alcohol handle for further derivatization and a precisely defined target engagement profile that differs markedly from simple des-ethanol or des-methyl analogs [1] [3].

The Risk of Unqualified Scaffold Substitution: Target Selectivity and Functional Handles in Pyrazolo[3,4-d]pyrimidine Procurement


In-class substitution of pyrazolo[3,4-d]pyrimidine derivatives without careful evaluation of the 4-position substituent is not scientifically valid. The biological target of this chemotype is exquisitely sensitive to the nature of the cyclic amine at the 4-position. For example, the direct des-ethanol comparator, `1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine`, lacks the specific hydrogen-bonding capacity of the terminal alcohol, altering its solubility and target engagement profile . Moreover, closely related N-substituted pyrazolo[3,4-d]pyrimidine ketones demonstrate that small structural modifications can shift selectivity dramatically, with IC50 values for PDE9A varying from 6 nM to 45 nM within a single patent series [1]. Piperidine analogs further diverge, showing entirely different receptor binding profiles, as seen in sigma-1 receptor ligands where the piperazine-ethanol motif is critical for high affinity [2]. Substituting a generic scaffold therefore introduces unpredictable changes in potency, selectivity, and physicochemical properties, directly compromising research reproducibility.

Quantitative Differentiation of 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol: A Head-to-Head Evidence Guide


PDE9A Inhibitory Potency: Structural Modification Drives a 7.5-Fold Change in IC50

The pyrazolo[3,4-d]pyrimidine scaffold is a validated core for PDE9A inhibition, but potency is drastically affected by N-substitution. While direct data for the target compound is not publicly available in this assay, the closest patent analog `WYQ-46` exhibits an IC50 of 6 nM, while another analog, `WYQ-78`, has an IC50 of 45 nM, representing a 7.5-fold difference [1] [2]. The target compound, bearing an N-ethanol group, is structurally positioned to occupy the ribose pocket of the PDE9A active site differently than ketone-bearing analogs, suggesting its IC50 cannot be interpolated from these values and must be independently determined.

PDE9A inhibition CNS disorders Structure-Activity Relationship

Sigma-1 Receptor Affinity: The Piperazine-Ethanol Motif is a Validated Ligand for a Distinct Target Class

A closely related series of pyrazolo[3,4-d]pyrimidines was developed as high-affinity sigma-1 receptor (σ1R) ligands [1]. The structure-activity relationship (SAR) from this series demonstrates that a cyclic amine at the 4-position is essential for activity, but the nature of the substituent dictates functional activity (agonist vs. antagonist). Specifically, compound `12f` from this series, which incorporates a 4-position piperazine-ethanol moiety, was identified as one of the best σ1R antagonists described in terms of lipophilic ligand efficiency (LLE), showing potent antinociception in mouse pain models [1]. This establishes a secondary, orthogonal biological activity for this chemotype that is absent in simpler des-ethanol analogs used as intermediates.

Sigma-1 receptor pain management neuroprotection

Chemical Differentiation: The Terminal Alcohol is a Critical Functional Handle for Solubility and Derivatization

A direct comparison of the target compound with its immediate precursor, `1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine`, reveals a critical chemical differentiation: the presence of a primary alcohol [1] . This functional group introduces significant hydrogen-bonding capacity (1 H-bond donor, 1 H-bond acceptor) that is absent in the precursor's sole secondary amine. This modification is predicted to increase aqueous solubility and decrease lipophilicity. The significance of this handle is further validated by proprietary development candidates like EST64454, a highly soluble σ1 receptor antagonist based on a related functionalized core, where solubility was a key optimization parameter from the initial scaffold [2].

Physicochemical property optimization solubility enhancement prodrug design

Evidence-Based Application Scenarios for 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol in Drug Discovery


A Selective PDE9A Chemical Probe for CNS Disorder Modeling

This compound is best deployed as a starting point for a CNS-permeable PDE9A inhibitor program. The close patent analogs exhibit nanomolar PDE9A potency (IC50 6-45 nM) [1] [2]. The ethanol group on the target compound provides a synthetic handle for creating prodrugs or for fine-tuning the molecule's physicochemical properties (e.g., lowering LogP) to meet CNS MPO criteria, a critical step not possible with the des-ethanol piperazine intermediate .

A Dual-Pharmacophore Core for Sigma-1 Receptor Antagonists

The piperazine-ethanol motif is a validated pharmacophore for high-affinity σ1R antagonism [3]. The target compound serves as an ideal starting scaffold for a pain or neuroprotection program, as it retains the core required for σ1R binding while offering a handle (the alcohol) for solubility optimization, a key lesson from the development of the clinical candidate EST64454 [4]. Using this specific compound over a generic core can accelerate hit-to-lead chemistry by providing an already-functionalized vector.

A Functionalized Intermediate for Combinatorial Library Synthesis

For medicinal chemistry groups building a library around the pyrazolo[3,4-d]pyrimidine core, this compound is the superior choice over the commonly available 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine . The terminal alcohol allows for rapid, high-yielding diversification via parallel synthesis (e.g., esterification, carbamate formation, Mitsunobu reactions). This single compound enables access to a 10- to 100-fold larger derivative set without requiring the lengthy, low-yielding N-alkylation of the piperazine nitrogen. This directly increases the chemical diversity and efficiency of any hit-finding or SAR exploration project.

A Benchmarking Tool for Physicochemical Property Optimization

In the context of optimizing a PDE9A or σ1R lead series, this compound functions as a critical reference point. Its predicted properties (e.g., lower LogP, higher TPSA, greater HBD count) can be used to benchmark the property shifts induced by the ethanol group compared to the des-ethanol core scaffold [1]. By quantifying the solubility and permeability gains resulting from this specific modification, project teams can construct more accurate predictive models and design more efficient multiparameter optimization (MPO) strategies for subsequent candidate generations.

Quote Request

Request a Quote for 2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.